molecular formula C16H23NO3 B13935401 tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13935401
M. Wt: 277.36 g/mol
InChI Key: CEIMIVDLLPPASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate: is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a cyclopentenone moiety attached to a dihydropyridine ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a β-keto ester with an aldehyde in the presence of ammonia or an amine to form the dihydropyridine ring. The cyclopentenone moiety can be introduced through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for Diels-Alder reactions and advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring and the cyclopentenone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-pyridine-1-carboxylate: Lacks the dihydropyridine ring, making it less versatile in certain reactions.

    tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-piperidine-1-carboxylate: Contains a fully saturated piperidine ring, which may alter its biological activity.

Uniqueness

tert-Butyl 3-methyl-6-(3-oxocyclopent-1-en-1-yl)-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its combination of a dihydropyridine ring and a cyclopentenone moiety. This structure provides a balance of reactivity and stability, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 3-methyl-6-(3-oxocyclopenten-1-yl)-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11-5-8-14(12-6-7-13(18)9-12)17(10-11)15(19)20-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3

InChI Key

CEIMIVDLLPPASX-UHFFFAOYSA-N

Canonical SMILES

CC1CC=C(N(C1)C(=O)OC(C)(C)C)C2=CC(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.